5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole
Description
Properties
Molecular Formula |
C8H11ClN2S |
|---|---|
Molecular Weight |
202.71 g/mol |
IUPAC Name |
5-[[1-(chloromethyl)cyclobutyl]methyl]thiadiazole |
InChI |
InChI=1S/C8H11ClN2S/c9-6-8(2-1-3-8)4-7-5-10-11-12-7/h5H,1-4,6H2 |
InChI Key |
GYRUCCYNVDQXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CN=NS2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole typically involves the reaction of 1-(chloromethyl)cyclobutane with thiadiazole precursors under controlled conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol . The reaction is carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including rigorous testing and validation, are essential to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones .
Scientific Research Applications
5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function .
Comparison with Similar Compounds
Structural and Isomeric Variations
a) Positional Isomerism in Thiadiazoles
- 5-(1-Adamantyl)-1,2,3-thiadiazole (4) vs. 5-(1-Adamantyl)-1,3,4-thiadiazole (3) :
highlights that the position of substituents on the thiadiazole ring significantly affects spectroscopic properties. For example, the =CH- proton in 1,2,3-thiadiazole (4) resonates at 8.25 ppm, whereas in 1,3,4-thiadiazole (3), it shifts to 8.87 ppm due to the proximity of two heteroatoms . This electronic difference may influence reactivity and binding interactions in biological systems.
b) Substituent Effects
- 5-(2,4-Dibromophenyl)-1,2,3-thiadiazole (93): This compound () features a dibromophenyl group, which enhances anti-HIV activity.
- 5-Chloro-3-ethyl-1,2,4-thiadiazole :
The chlorine atom here is directly attached to the thiadiazole ring (), differing from the target compound’s chlorine on a cyclobutyl side chain. This positional variance may alter electrophilicity and toxicity profiles .
a) Antiviral Activity
- Compound 94 (1,2,3-thiadiazole derivative) :
As reported in , this piperidine-based derivative exhibits potent anti-HBV activity (IC50 = 3.59 µg/mL) compared to lamivudine (IC50 = 14.8 µg/mL). Chlorine substitution is critical, with para-substituted derivatives showing higher cytotoxicity than ortho-substituted analogs . The target compound’s cyclobutyl group may modulate selectivity by reducing planarity and improving metabolic stability.
b) Anti-HIV Activity
- 5-(2,4-Dibromophenyl)-1,2,3-thiadiazole (93) :
Demonstrates activity attributed to halogenated aromatic rings (). The target compound’s aliphatic chlorine and cyclobutyl group may offer distinct mechanisms, such as altered membrane permeability or reduced off-target effects .
a) Spectroscopic Properties
- The NMR shifts in (8.25 ppm for 1,2,3-thiadiazole vs. 8.87 ppm for 1,3,4-thiadiazole) underscore the importance of isomerism in analytical characterization . The target compound’s 1,2,3-thiadiazole core will likely exhibit distinct spectral signatures compared to 1,3,4 isomers.
Functional Group Modifications
- In contrast, the target compound’s aliphatic substituents may favor lipophilicity and membrane penetration .
Biological Activity
5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is a novel compound belonging to the thiadiazole family, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant research findings associated with this compound.
1. Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C9H12ClN2S
- Molecular Weight: 201.72 g/mol
- IUPAC Name: this compound
The synthesis typically involves the reaction of a cyclobutylmethyl halide with thiadiazole derivatives under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like sodium hydroxide facilitating the nucleophilic substitution reaction .
2. Biological Activities
The biological activities of this compound can be categorized into several areas:
2.1 Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains and fungi .
2.2 Anticancer Properties
Thiadiazoles are known for their anticancer potential. A study on related compounds showed that certain thiadiazole derivatives inhibited cell proliferation in various cancer cell lines including SMMC-7721 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported to be significantly lower than those of standard chemotherapeutic agents .
2.3 Anti-Tuberculosis Activity
Thiadiazole derivatives have been investigated for their anti-tuberculosis properties. Compounds derived from this scaffold have shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment .
The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets within pathogens or cancer cells:
- Covalent Bond Formation: The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Receptor Interaction: The thiadiazole ring may interact with biological receptors or enzymes, modulating their function and leading to various biological effects depending on the target context .
Case Studies and Experimental Data
5. Conclusion
This compound represents a promising compound within the realm of medicinal chemistry due to its diverse biological activities including antimicrobial, anticancer, and anti-tuberculosis effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
